Kribb3

Catalog No.
S548477
CAS No.
129414-88-6
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kribb3

CAS Number

129414-88-6

Product Name

Kribb3

IUPAC Name

4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3

InChI Key

BNBHIGLOMVMJDB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, KRIBB 3, KRIBB-3, KRIBB3

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC

The exact mass of the compound Kribb3 is 325.13141 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kribb3 is a biphenyl isoxazole derivative recognized for its dual inhibitory action in cellular pathways critical to cancer progression. It functions as both a direct inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation and as a disruptor of microtubule polymerization. [REFS-1, REFS-2] This combined mechanism allows Kribb3 to induce G2/M phase cell cycle arrest and subsequent apoptosis, while simultaneously inhibiting tumor cell migration and invasion, making it a targeted tool for oncology research. [REFS-1, REFS-2]

Direct substitution of Kribb3 with its chemical precursor, CBI-0997, based on headline potency metrics is inadvisable for achieving reproducible results. Although both compounds exhibit an identical IC50 value of 50 nM for inhibiting the migration of MDA-MB-231 cells, Kribb3 was specifically synthesized from CBI-0997 to possess a 'better drug-like structure' by replacing a bromide with a methoxyl group. [1] This structural optimization is intended to improve critical, procurement-relevant properties such as solubility, metabolic stability, or bioavailability, which are essential for reliable outcomes in complex cell-based assays and particularly for in vivo studies. Therefore, selecting Kribb3 is a decision to use the refined molecule designed for enhanced experimental utility beyond simple in vitro potency.

Mechanistic Selectivity: Targeting Post-Translational Hsp27 Function vs. Upstream HSF1 Transcription

Kribb3 offers a distinct mechanistic choice compared to other heat shock pathway inhibitors like KRIBB11. Kribb3 directly binds to the Hsp27 protein, inhibiting its phosphorylation and function post-translationally. [1] In contrast, KRIBB11 targets the upstream transcription factor HSF1, preventing the synthesis of Hsp27 and other heat shock proteins, with a reported IC50 of 1.2 µM in a heat shock element-driven reporter assay. [2] This allows a researcher to specifically choose whether to inhibit the function of existing Hsp27 protein (with Kribb3) or to block the entire transcriptional stress response (with KRIBB11).

Evidence DimensionMechanism of Action & Target
Target Compound DataKribb3: Inhibits phosphorylation of Hsp27 protein directly.
Comparator Or BaselineKRIBB11: Inhibits HSF1-mediated transcription (IC50 = 1.2 µM).
Quantified DifferenceTargets downstream protein function vs. upstream gene transcription.
ConditionsKribb3 target identified via affinity chromatography; KRIBB11 potency measured in p(HSE)4-TA-Luc reporter assay in HCT-116 cells.

This allows for precise dissection of the heat shock pathway, justifying the procurement of Kribb3 for studies focused specifically on Hsp27's post-translational role.

Demonstrated In Vivo Activity: Suitability for Preclinical Tumor Growth Inhibition Models

Kribb3 has demonstrated significant, dose-dependent anti-tumor activity in a nude mouse xenograft model, validating its utility for in vivo research applications. [1] Intraperitoneal administration of Kribb3 at 50 mg/kg resulted in a 49.5% inhibition of tumor growth, which increased to 70.3% at a dose of 100 mg/kg. In contrast, many early-stage inhibitors lack published in vivo data, making them a higher-risk procurement choice for animal studies.

Evidence DimensionIn Vivo Tumor Growth Inhibition
Target Compound Data49.5% inhibition at 50 mg/kg; 70.3% inhibition at 100 mg/kg.
Comparator Or BaselineUntreated vehicle control.
Quantified DifferenceUp to 70.3% reduction in tumor growth.
ConditionsIntraperitoneal administration in a nude mouse xenograft model.

This quantitative in vivo efficacy provides procurement confidence for its use in resource-intensive preclinical animal studies, a primary application for such compounds.

Dual-Mechanism Action: Differentiates from Single-Target Microtubule Inhibitors like Paclitaxel

Unlike classic microtubule-targeting agents such as paclitaxel, which primarily function by stabilizing microtubules, Kribb3 possesses a dual mechanism of action. In addition to inhibiting tubulin polymerization, Kribb3 also directly inhibits Hsp27 phosphorylation. [REFS-1, REFS-2] Since Hsp27 upregulation is a known mechanism of resistance to chemotherapy, Kribb3's ability to target both pathways simultaneously provides a distinct advantage. This built-in secondary mechanism makes it a more suitable tool for investigating or overcoming resistance in cancer models where Hsp27 is implicated.

Evidence DimensionMechanism of Action
Target Compound DataInhibits tubulin polymerization AND Hsp27 phosphorylation.
Comparator Or BaselinePaclitaxel: Primarily stabilizes microtubules.
Quantified DifferenceAddition of a second, functionally distinct anti-cancer mechanism.
ConditionsCellular and in vitro assays.

For researchers studying chemotherapy resistance or seeking synergistic pathway inhibition, procuring Kribb3 provides a single molecule to probe two clinically relevant mechanisms at once.

Inducing Mitotic Arrest in Preclinical In Vivo Cancer Models

Based on its proven ability to inhibit tumor growth by up to 70.3% in xenograft models, Kribb3 is a suitable choice for in vivo studies requiring a tool compound to induce G2/M arrest and apoptosis. [1]

Investigating Synergy Between Microtubule Disruption and Hsp27 Pathway Inhibition

As a single agent with dual activity against both microtubules and Hsp27 phosphorylation, Kribb3 is the right tool for studies designed to explore the synergistic effects of inhibiting these two distinct pathways, particularly in cancer models resistant to traditional tubulin-targeting agents. [REFS-1, REFS-2]

Studying Post-Translational Regulation of Hsp27 in Cell Migration

For experiments designed to isolate the role of Hsp27 phosphorylation in cancer cell migration and invasion, Kribb3 is a more specific tool than upstream inhibitors like KRIBB11. It allows for the inhibition of existing Hsp27 function without confounding effects from a broad shutdown of HSF1-mediated transcription. [REFS-2, REFS-3]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.13140809 Da

Monoisotopic Mass

325.13140809 Da

Heavy Atom Count

24

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Last modified: 08-15-2023
1: Qi S, Xin Y, Qi Z, Xu Y, Diao Y, Lan L, Luo L, Yin Z. HSP27 phosphorylation modulates TRAIL-induced activation of Src-Akt/ERK signaling through interaction with β-arrestin2. Cell Signal. 2014 Mar;26(3):594-602. doi: 10.1016/j.cellsig.2013.11.033. Epub 2013 Dec 2. PubMed PMID: 24308965.
2: Kaigorodova EV, Ryazantseva NV, Novitskii VV, Maroshkina AN, Belkina MV. Effects of HSP27 chaperone on THP-1 tumor cell apoptosis. Bull Exp Biol Med. 2012 Nov;154(1):77-9. PubMed PMID: 23330095.
3: Li J, Hu W, Lan Q. The apoptosis-resistance in t-AUCB-treated glioblastoma cells depends on activation of Hsp27. J Neurooncol. 2012 Nov;110(2):187-94. doi: 10.1007/s11060-012-0963-8. Epub 2012 Aug 18. PubMed PMID: 22903412.
4: Lee S, Kim JN, Lee HK, Yoon KS, Shin KD, Kwon BM, Han DC. Biological evaluation of KRIBB3 analogs as a microtubule polymerization inhibitor. Bioorg Med Chem Lett. 2011 Feb 1;21(3):977-9. doi: 10.1016/j.bmcl.2010.12.044. Epub 2010 Dec 13. PubMed PMID: 21215627.
5: Shin KD, Yoon YJ, Kang YR, Son KH, Kim HM, Kwon BM, Han DC. KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells. Biochem Pharmacol. 2008 Jan 15;75(2):383-94. Epub 2007 Aug 30. PubMed PMID: 17915194.
6: Shin KD, Lee MY, Shin DS, Lee S, Son KH, Koh S, Paik YK, Kwon BM, Han DC. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation. J Biol Chem. 2005 Dec 16;280(50):41439-48. Epub 2005 Oct 18. PubMed PMID: 16234246.

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